1,6-Dimethylcycloocta-1,5-diene
Description
Significance in Contemporary Synthetic Methodologies
While not as commonly employed as some other dienes, 1,6-dimethylcycloocta-1,5-diene serves as a specialized intermediate in certain synthetic pathways. Dienes, in general, are crucial building blocks in organic synthesis, participating in a wide array of reactions to form complex molecular architectures. wikipedia.org They are broadly classified based on the relative positions of their double bonds: conjugated, isolated, and cumulated. libretexts.org this compound falls into the category of a non-conjugated or isolated diene, as its double bonds are separated by more than one single bond. wikipedia.orglibretexts.org
The reactivity of dienes is fundamental to many synthetic strategies. For instance, conjugated dienes are well-known for their participation in pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.com Non-conjugated dienes, such as this compound, can undergo reactions typical of alkenes at each double bond independently. libretexts.org Furthermore, specific types of non-conjugated dienes, like 1,5-dienes, are known to participate in sigmatropic rearrangements. fiveable.me
A notable aspect of dimethylcyclooctadienes is their role as precursors in the synthesis of other valuable compounds. For example, the isomeric 1,5-dimethyl-1,5-cyclooctadiene (B1594330) is a key intermediate in the synthesis of vitamin E and certain aromatic substances. google.com The challenge often lies in the selective synthesis of one isomer over another, as their boiling points can be very similar, making separation difficult. google.com
Isomeric Relationships and Structural Considerations within Cyclooctadienes
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. youtube.comyoutube.com They are broadly categorized into constitutional isomers and stereoisomers. youtube.com Constitutional isomers have different connectivity of atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. youtube.comyoutube.com
This compound (C10H16) has several isomers, including other dimethylcyclooctadienes. nih.govnih.gov A prominent constitutional isomer is 1,5-dimethyl-1,5-cyclooctadiene. nist.gov The positioning of the methyl groups and the double bonds within the eight-membered ring distinguishes these isomers from one another.
Stereoisomers can be further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). youtube.com The presence of chiral centers or restricted rotation around bonds can give rise to stereoisomerism. youtube.com In the case of cyclic compounds like dimethylcyclooctadienes, cis-trans isomerism (a type of diastereomerism) is also possible, depending on the substitution pattern on the ring. youtube.com
The structural characteristics of dienes, such as the conformation around the single bond connecting the double bonds in conjugated systems (s-cis vs. s-trans), can significantly influence their reactivity. libretexts.org While this compound is a non-conjugated diene, the conformation of the flexible eight-membered ring still plays a crucial role in its chemical behavior.
Data on Dimethylcyclooctadiene Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| This compound | C10H16 | 136.23 | 3760-13-2 |
| 1,5-Dimethyl-1,5-cyclooctadiene | C10H16 | 136.2340 | 3760-14-3 |
Structure
3D Structure
Properties
CAS No. |
3760-13-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,5Z)-1,6-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3/b9-5-,10-6- |
InChI Key |
UKNFYLAGXMXTKA-OZDSWYPASA-N |
Isomeric SMILES |
C/C/1=C/CC/C=C(\CC1)/C |
Canonical SMILES |
CC1=CCCC=C(CC1)C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 1,6 Dimethylcycloocta 1,5 Diene
Iron-Catalyzed [4+4]-Cycloaddition of Isoprene (B109036)
The dimerization of isoprene through an iron-catalyzed [4+4]-cycloaddition represents a highly efficient and atom-economical route to 1,6-dimethylcycloocta-1,5-diene. This method has been the subject of extensive research to improve catalyst performance, understand its mechanistic underpinnings, and ensure its scalability for practical applications.
Development of Advanced Catalytic Systems (e.g., Iron Iminopyridine Complexes)
The advancement of iron-catalyzed isoprene dimerization is largely attributed to the development of well-defined iron iminopyridine complexes. These catalysts have demonstrated remarkable efficiency and selectivity for the desired [4+4]-cycloaddition product. A key example is the catalyst formed by the in situ reduction of [(MePI)FeCl(μ-Cl)]2, where MePI is [2-(2,6-(CH3)2-C6H3–N=C(CH3))–C5H4N]. researchgate.netresearchgate.net This system has proven effective for the selective conversion of isoprene to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). researchgate.netresearchgate.net
Other single-component iron precatalysts, such as (MePI)Fe(COD) (where COD is 1,5-cyclooctadiene), have also been utilized, yielding high selectivity for the [4+4]-cyclodimerization product. The design of these catalysts, particularly the steric and electronic properties of the iminopyridine ligands, plays a crucial role in directing the reaction pathway and influencing the stereo- and regioselectivity of the dimerization. orgsyn.orgwikipedia.org The modulation of these ligand properties allows for fine-tuning of the catalyst's activity and selectivity. orgsyn.orgwikipedia.org Research has shown that both electron-donating and withdrawing groups on the ligand framework can drastically impact the catalytic performance. wikipedia.org
Table 1: Performance of Iron Iminopyridine Catalysts in Isoprene Dimerization
| Catalyst/Precatalyst | Product Selectivity ([4+4]) | Isolated Yield | Regioisomeric Ratio (1,6- vs 1,5-isomer) | Catalyst Loading (mol%) | Turnover Number (TON) | Reference |
| [(MePI)FeCl(μ-Cl)]2 | 97% | 92% | 91% 1,6-isomer | 0.025 | 3680 | researchgate.netnih.gov |
| (MePI)Fe(COD) | 98% | 99% (combined isomers) | 96:4 | 1 | Not Reported |
Mechanistic Pathways of Dimerization
The proposed catalytic cycle for the iron-catalyzed [4+4]-cycloaddition of isoprene involves several key steps. The mechanism is believed to initiate with the coordination of two isoprene molecules to the reduced iron center. researchgate.net This is followed by an oxidative cyclization step, which forms a metallacyclic intermediate and is considered to be the rate-determining step that establishes the regio- and diastereoselectivity of the reaction. Subsequent rearrangement and C–C bond-forming reductive elimination release the this compound product and regenerate the active iron catalyst. researchgate.net
Mechanistic studies, including kinetic analyses and isotope effect measurements, support this pathway involving the oxidative cyclization of two diene molecules. The electronic structure of the catalytically relevant iron complexes, often described as high-spin iron(I) centers antiferromagnetically coupled to a ligand radical anion, is crucial for facilitating this transformation.
Regio- and Stereoselectivity Control in this compound Synthesis
Achieving high regio- and stereoselectivity is a critical challenge in the synthesis of this compound. The structure of the ancillary ligands on the iron catalyst is the primary tool for controlling the reaction's outcome. By modifying the iminopyridine ligand framework, researchers have been able to steer the dimerization to strongly favor the desired 1,6-dimethyl isomer over other potential products like the 1,5-dimethyl isomer or [4+2]-cycloaddition adducts.
For instance, the use of the (MePI)Fe(COD) complex resulted in a 96:4 regioisomeric ratio in favor of 1,6-dimethyl-1,5-cyclooctadiene. This high level of control is attributed to the steric and electronic environment created by the ligand around the iron center, which dictates how the two isoprene molecules couple during the oxidative cyclization step. The ability to achieve such high selectivity without the need for directing groups on the substrate is a significant advantage of these catalytic systems.
Scalability and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to larger, preparative-scale production is a key consideration for any synthetic methodology. The iron-catalyzed [4+4]-cycloaddition of isoprene has demonstrated promising scalability. The reaction has been successfully conducted on a multi-gram scale (over 100 g), indicating its potential for industrial application.
Process optimization has focused on developing robust in situ catalyst activation protocols, which allow for the use of bench-stable iron(II) halide precatalysts at low loadings. researchgate.net For example, a high isolated yield of 92% was achieved on a preparative scale with a catalyst loading as low as 0.025 mol%, reaching a turnover number (TON) of 3680. researchgate.netresearchgate.net This high efficiency is crucial for the economic viability of the process. However, it is important to note that the [4+4]-cycloaddition of dienes is a highly exothermic process, necessitating careful temperature control and heat transfer management during large-scale production to prevent dangerous pressure build-up. researchgate.net
Alternative Synthetic Routes to Dimethylcyclooctadienes
While iron-catalyzed cycloaddition is a highly selective method, alternative routes to dimethylcyclooctadienes exist. One notable alternative is the thermal, catalyst-free cyclodimerization of isoprene. This method involves heating isoprene at elevated temperatures (e.g., 200°C) without any catalyst.
The thermal process yields a different product distribution compared to the iron-catalyzed route. It typically results in a mixture of isomers formed through various cycloaddition pathways, including both [4+2] Diels-Alder reactions, which produce substituted cyclohexenes like limonene, and [4+4]-cycloadditions that yield dimethylcyclooctadiene isomers. The formation of dimethylcyclooctadienes in the absence of a transition metal catalyst is a significant finding, though it generally lacks the high selectivity of the catalyzed reaction. This approach offers the advantage of avoiding catalyst costs and separation, making it a potentially high-throughput, low-cost method for producing a mixture of isoprene dimers.
Strategies for Isomer Separation and Purification of this compound
Regardless of the synthetic route, the reaction product is often a mixture containing the desired this compound along with other structural isomers (e.g., 1,5-dimethylcycloocta-1,5-diene) and byproducts from alternative reaction pathways (e.g., [4+2] cycloadducts). nih.gov Therefore, effective separation and purification strategies are essential to isolate the target compound in high purity.
Fractional distillation is a primary technique used for the initial, bulk separation of components with different boiling points. orgsyn.org This method can effectively remove unreacted starting materials or significantly different isomers from the desired cyclooctadiene product. orgsyn.org For isomers with very similar boiling points, such as different dimethylcyclooctadiene regioisomers, distillation alone may not be sufficient to achieve high purity. stackexchange.com
For high-purity separation of closely related diene isomers, gas chromatography (GC) is a powerful technique. researchgate.netacs.orgvurup.sk Capillary GC, particularly with high-polarity or specialized liquid crystalline stationary phases, can resolve isomers with very similar physical properties, including geometric (cis/trans) and positional isomers. researchgate.netacs.orgresearchgate.net While often used for analytical purposes to confirm the purity and isomeric ratio of a sample, GC can also be employed on a preparative scale to isolate small quantities of highly pure isomers. nih.gov The combination of fractional distillation for crude purification followed by preparative gas chromatography for fine separation represents a comprehensive strategy for obtaining pure this compound.
Selective Chemical Derivatization and Subsequent Transformations (e.g., Esterification/Hydrolysis for Isomer Separation)
One advanced approach to separating isomers with similar physical properties is through selective chemical derivatization. This strategy involves reacting the isomeric mixture with a reagent that selectively derivatizes one isomer over the other, leading to a significant difference in their chemical or physical properties, thereby facilitating separation.
While specific studies detailing the separation of this compound from its 1,5-isomer via esterification and hydrolysis are not extensively documented in publicly available literature, the principles of this methodology are well-established in organic chemistry for isomer separation. The process would theoretically involve the following steps:
Selective Reaction: The isomeric mixture is treated with a reagent that selectively reacts with one of the dienes. The reactivity of the double bonds in the two isomers may differ due to steric hindrance or electronic effects, allowing for a selective transformation. For instance, a bulky reagent might preferentially react with the less sterically hindered double bond of one isomer.
Separation of Derivatized and Unreacted Isomers: The resulting mixture contains the derivatized isomer and the unreacted isomer. Due to the significant change in chemical structure and polarity upon derivatization (e.g., formation of an ester), the separation of the derivatized compound from the unreacted diene can be readily achieved using standard laboratory techniques such as chromatography or crystallization.
Reversion to the Original Isomer: The separated, derivatized isomer is then subjected to a chemical reaction to revert it to its original diene form. In the case of an ester derivative, this would typically involve hydrolysis.
This multi-step process, while potentially effective, requires careful selection of reagents and reaction conditions to ensure high selectivity and yield.
Purification via Selective Hydrogenation
Selective hydrogenation presents another viable strategy for the purification of this compound. This technique exploits the potential differences in the reactivity of the double bonds of the two isomers towards hydrogenation. The goal is to selectively hydrogenate the undesired isomer, leaving the target this compound unreacted.
The success of this method hinges on the choice of a suitable catalyst and reaction conditions that can discriminate between the double bonds of the two dimethylcyclooctadiene isomers. Factors such as the steric environment around the double bonds and their substitution pattern can influence the rate of hydrogenation. For example, a sterically hindered catalyst might selectively hydrogenate the more accessible double bond of the 1,5-isomer.
While specific research on the selective hydrogenation for the purification of this compound is limited, studies on the selective hydrogenation of other cyclooctadienes provide a basis for this approach. The choice of catalyst (e.g., palladium, platinum, rhodium-based catalysts) and control of reaction parameters such as temperature, pressure, and solvent are critical in achieving the desired selectivity.
Table 1: Comparison of Purification Strategies for this compound
| Purification Strategy | Principle | Advantages | Challenges |
| Selective Chemical Derivatization | Differential reactivity of isomers towards a chemical reagent, allowing for separation of the derivatized product. | Potentially high selectivity; applicable to isomers with very similar physical properties. | Multi-step process; requires careful selection of reagents and reaction conditions; potential for side reactions. |
| Selective Hydrogenation | Differential rates of hydrogenation of the isomeric dienes. | Can be a single-step purification process; potential for high selectivity with the right catalyst. | Requires a highly selective catalyst; risk of over-hydrogenation of the target compound; catalyst development can be challenging. |
Impact of Monomer Purity on Downstream Applications
The purity of this compound, particularly the absence of its 1,5-isomer, is crucial for its use in polymerization reactions, such as ring-opening metathesis polymerization (ROMP). The presence of isomeric impurities can have a significant impact on the polymerization process and the properties of the resulting polymer.
Influence on Polymerization:
Reaction Kinetics: The presence of the 1,5-isomer can affect the kinetics of the polymerization. If the impurity acts as a catalyst poison or inhibitor, it can slow down or even halt the polymerization of the desired 1,6-monomer. Conversely, if the impurity also undergoes polymerization, it will be incorporated into the polymer chain.
Polymer Microstructure: The incorporation of the 1,5-isomer into the polymer chain will disrupt the regular repeating unit structure, leading to a copolymer instead of a homopolymer. This will alter the microstructure of the polymer, affecting its physical and chemical properties.
Control over Molecular Weight and Polydispersity: The presence of impurities can interfere with the controlled nature of living polymerization techniques like ROMP, leading to a broader molecular weight distribution (higher polydispersity index) and less control over the final polymer chain length.
Impact on Polymer Properties:
Thermal Properties: The irregular structure resulting from the incorporation of the isomeric impurity can lower the glass transition temperature (Tg) and melting point (Tm) of the polymer.
Mechanical Properties: The disruption of the polymer chain regularity can negatively impact the mechanical properties of the material, such as its tensile strength, modulus, and elongation at break.
Chemical Resistance: The presence of different repeating units in the polymer backbone can alter its chemical resistance profile.
Therefore, achieving high monomer purity is a critical prerequisite for the synthesis of well-defined polymers with predictable and desirable properties.
Reactivity and Transformation Pathways of 1,6 Dimethylcycloocta 1,5 Diene
Electrophilic Addition Reactions of 1,6-Dimethylcycloocta-1,5-diene
Electrophilic addition to this compound is a key area of its chemical behavior, leading to a variety of structurally interesting products. The outcomes of these reactions are heavily influenced by the nature of the electrophile and the reaction conditions.
Transannular π-Cyclization Processes
A defining feature of the electrophilic reactions of this compound is the prevalence of transannular π-cyclization. This process involves the interaction of the initially formed carbocation with the second double bond in the ring, leading to the formation of bicyclic structures. These cyclizations are a consequence of the spatial proximity of the π-systems in the flexible cyclooctadiene ring, which allows for effective orbital overlap. The study of these reactions provides insight into the formation of complex polycyclic molecules from simpler cyclic precursors. capes.gov.br
Mechanistic Investigations of Cationic Intermediates and Wagner-Meerwein Type Rearrangements
The electrophilic addition to this compound proceeds through cationic intermediates. The stability and subsequent reaction pathways of these carbocations are central to understanding the product distribution. Wagner-Meerwein rearrangements, which are 1,2-shifts of alkyl, aryl, or hydrogen groups, are common in these systems. wikipedia.orglscollege.ac.in These rearrangements occur to form more stable carbocations. For instance, a secondary carbocation might rearrange to a more stable tertiary carbocation. The study of these rearrangements in bicyclic systems, such as those derived from terpenes, has been a foundational aspect of organic chemistry. wikipedia.orglscollege.ac.in The investigation into these cationic intermediates often involves computational studies and analysis of the resulting product mixtures to elucidate the intricate mechanistic details.
Stereochemical Outcomes of Electrophilic Additions
The stereochemistry of electrophilic additions to this compound is complex and can result in the formation of multiple stereoisomers. The stereochemical outcome is dependent on the direction of attack of the electrophile and the subsequent intramolecular reactions. For symmetrical alkenes, attack from either face of the double bond can lead to a racemic mixture of products if a new chiral center is formed. youtube.com The stereochemistry of the starting diene and the dienophile is preserved in the product of a Diels-Alder reaction, a type of cycloaddition. masterorganicchemistry.com In the context of this compound, the formation of bicyclic products introduces multiple stereocenters, and the relative stereochemistry is dictated by the transition state geometry of the cyclization step.
Reactivity with Pseudohalogens and Related Electrophiles
The reaction of this compound with pseudohalogens (like cyanogen (B1215507) bromide or iodine azide) and other electrophiles also initiates the characteristic transannular cyclization pathways. These reagents add to one of the double bonds to form a cationic intermediate, which then undergoes intramolecular attack by the other double bond. This leads to the formation of functionalized bicyclic products. The specific nature of the pseudohalogen or electrophile influences the final product structure.
Cycloaddition Reactions (Excluding Dimerization Synthesis)
Beyond simple electrophilic additions, this compound can participate in cycloaddition reactions, leading to the formation of novel polycyclic systems.
Photoredox-Catalyzed Cyclization–Endoperoxidation Cascades
A notable transformation of 1,6-dienes, including structures related to this compound, is the photoredox-catalyzed cyclization–endoperoxidation cascade. nih.govnih.gov In this reaction, a photoredox catalyst, such as a triarylpyrylium salt, initiates a single-electron oxidation of the diene to form a diene cation radical. nih.govnih.gov This radical cation then undergoes an intramolecular cyclization to generate a distonic cation radical. This intermediate is subsequently trapped by molecular oxygen (³O₂) to form a bicyclic endoperoxide after a back electron transfer step. nih.gov This cascade reaction allows for the rapid construction of complex endoperoxide frameworks from relatively simple diene precursors. nih.govnih.gov
Catalytic Hydrogenation and Derivatization Reactions
The catalytic hydrogenation of this compound, a disubstituted cyclooctadiene, is a process that involves the addition of hydrogen across the double bonds in the presence of a catalyst. This reaction typically leads to the formation of 1,6-dimethylcyclooctene and ultimately 1,6-dimethylcyclooctane. The specific products and the rate of reaction are influenced by the choice of catalyst, reaction conditions such as temperature and pressure, and the substitution pattern of the diene.
Homogeneous catalysts, such as those based on ruthenium, are effective for the selective hydrogenation of cyclodienes. For instance, (η4-cycloocta-1,5-diene)(η6-cycloocta-1,3,5-triene)ruthenium(0) has been utilized in the selective homogeneous hydrogenation of cycloocta-1,5-diene (B8815838) and cycloocta-1,3-diene (B7949762) to cyclooctene. documentsdelivered.com This suggests that similar ruthenium complexes could be employed for the controlled hydrogenation of this compound.
Derivatization reactions of this compound extend beyond simple hydrogenation. One significant class of derivatization is oxidative cyclization. Ruthenium-catalyzed oxidative cyclization of 1,5-dienes, in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO4), can yield tetrahydrofuran-diols. researchgate.netnih.gov This reaction proceeds through a proposed catalytic cycle involving Ru(VI) and Ru(IV) intermediates. nih.gov The presence of electron-withdrawing or electron-donating groups on the diene can influence the regioselectivity of the cyclization. nih.gov In the case of this compound, the methyl groups are electron-donating, which would influence the initial site of oxidation.
Another catalytic derivatization is di-oxygenation. For example, cycloocta-1,5-diene undergoes di-oxygenation at a rhodium center to regioselectively form cyclooctane-1,4-dione. rsc.org This reaction is catalytic under aerobic conditions, indicating the potential for similar transformations with substituted cyclooctadienes like the 1,6-dimethyl derivative.
| Reaction Type | Catalyst/Reagent | Major Product(s) |
| Catalytic Hydrogenation | Ruthenium complexes | 1,6-Dimethylcyclooctene, 1,6-Dimethylcyclooctane |
| Oxidative Cyclization | RuO4 / NaIO4 | Tetrahydrofuran-diol derivatives |
| Di-oxygenation | RhCl(PPh3)3O2 | Diketone derivatives |
Ozonolysis and Oxidative Cleavage Reactions
Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bonds of alkenes. masterorganicchemistry.com In the case of this compound, ozonolysis would cleave both double bonds within the cyclooctadiene ring. This process involves the reaction with ozone (O3) to form an unstable molozonide intermediate, which then rearranges to a more stable ozonide. quora.com Subsequent workup of the ozonide determines the final products.
A reductive workup, typically using dimethyl sulfide (B99878) (CH3)2S or zinc (Zn) and water, will yield aldehydes or ketones. masterorganicchemistry.com For this compound, this would result in the formation of a single dicarbonyl compound, as the starting material is symmetrical. The cleavage of both double bonds and subsequent capping with oxygen atoms would lead to the formation of octane-2,7-dione.
An oxidative workup, on the other hand, utilizes reagents like hydrogen peroxide (H2O2) and would oxidize the initial carbonyl products further. In this case, the resulting ketones from the initial cleavage would be stable to further oxidation under typical oxidative ozonolysis conditions.
| Workup Condition | Reagents | Product |
| Reductive Workup | 1. O3; 2. (CH3)2S or Zn/H2O | Octane-2,7-dione |
| Oxidative Workup | 1. O3; 2. H2O2 | Octane-2,7-dione |
Coordination Chemistry and Catalytic Applications of 1,6 Dimethylcycloocta 1,5 Diene
1,6-Dimethylcycloocta-1,5-diene as a Ligand in Transition Metal Complexes
This compound, a substituted cyclic diene, serves as a ligand for various transition metals. Its coordination behavior is influenced by the presence and position of the two methyl groups, which impart distinct steric and electronic properties compared to its parent compound, 1,5-cyclooctadiene (B75094) (COD).
The synthesis of metal complexes containing the this compound (1,6-DMCOD) ligand often begins with an isomeric mixture. The nickel-catalyzed dimerization of isoprene (B109036) yields a product consisting of approximately 80% 1,5-dimethyl-1,5-cyclooctadiene (B1594330) (1,5-DMCOD) and 20% 1,6-DMCOD. nih.gov This mixture can be used directly to form complexes from which a specific isomer may be isolated.
A notable example is the synthesis of a silver(I) complex. The reaction of silver(I) oxide (Ag₂O) with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) in the presence of the isomeric DMCOD mixture results in the formation of corresponding isomeric silver(I) species. nih.gov Through a process of repeated recrystallizations, the isomerically pure dinuclear complex of the 1,5-isomer, ((1,5-DMCOD)Ag(hfac))₂, can be isolated as a white crystalline solid. nih.govresearchgate.net Although the focus of the isolation was the 1,5-isomer, this demonstrates that the 1,6-DMCOD isomer is reactive and forms analogous complexes.
Characterization of these metal-diene complexes is achieved through a combination of analytical techniques. X-ray crystallography is essential for determining the solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure in solution, while Infrared (IR) spectroscopy helps to identify characteristic vibrational frequencies of the coordinated diene and other ligands. nih.govresearchgate.net
Table 1: Synthesis and Characterization of a Dimethylcyclooctadiene Silver(I) Complex
| Parameter | Description | Reference |
| Starting Materials | Isomeric mixture of 1,5-DMCOD (80%) and 1,6-DMCOD (20%), Ag₂O, Hhfac | nih.gov |
| Product | Formation of isomeric Ag(I) species; ((1,5-DMCOD)Ag(hfac))₂ isolated via recrystallization. | nih.govresearchgate.net |
| Characterization | X-ray Crystallography, ¹H NMR, ¹³C NMR, IR Spectroscopy | nih.govresearchgate.net |
The geometry of a diene ligand coordinated to a metal center is a critical factor that dictates the reactivity of the complex. Diene complexes of early transition metals (such as Ti, Zr, Hf) can adopt several structures, including the (η⁴-s-cis-diene)metal structure, a bent η²-metallacyclo-3-pentene form, or the unique (η⁴-s-trans-diene)metal structure. uwindsor.ca
The presence of alkyl substituents on the diene backbone, such as the methyl groups in 1,6-DMCOD, strongly influences which coordination mode is preferred. Steric repulsion between the ligand's substituents and other ligands on the metal center (like cyclopentadienyl (B1206354) rings) can force the diene into a specific geometry. uwindsor.ca For example, substitution at the internal C-2 or C-3 positions of a butadiene fragment often leads to the formation of metallacyclo-3-pentene complexes. uwindsor.ca This geometric constraint directly impacts the accessibility of the metal center to incoming substrates, thereby controlling the regio- and stereoselectivity of subsequent reactions. The M-C bonds in these complexes possess highly polarized σ-bonding character, which makes them reactive in carbometalation reactions. uwindsor.ca
For a metal complex to function as an effective catalyst, it must possess a balance between stability and reactivity. A key aspect of this balance is the ability of ligands to dissociate, opening a coordination site for a substrate to bind. The lability of a diene ligand is therefore crucial for catalytic turnover.
The rate of ligand exchange can be studied experimentally. For instance, in studies of pyridine(diimine) iron butadiene complexes, ¹H-¹H NMR Exchange Spectroscopy (EXSY) was used to measure the rate of exchange between a coordinated butadiene-d₆ ligand and free butadiene in solution. nih.gov Such experiments revealed that the diene exchange was rapid, establishing that the diene ligand is labile. nih.gov This lability is essential for catalysis, as it allows an incoming substrate to displace the diene, engage in oxidative cyclization with the metal, and then be released as a product, regenerating the catalyst for the next cycle. nih.gov While these specific studies were conducted on butadiene complexes, the principles directly apply to 1,6-DMCOD and other diene ligands, where the rate of diene dissociation is a key parameter in determining the efficiency of a catalytic process.
Application as Precursors in Metal Organic Chemical Vapor Deposition (MOCVD)
Metal-organic complexes are widely used as volatile precursors in MOCVD, a process for depositing thin films of materials onto substrates. wikipedia.org Complexes of this compound have been identified as effective precursors for this purpose.
Specifically, diethyl-η⁴-(1,6-dimethylcycloocta-1,5-dien) platinum has been patented for use in MOCVD to form thin platinum films. google.com These precursors are typically dissolved in an organic solvent, and the resulting solution is vaporized and transported to a reaction chamber where the complex decomposes on a heated substrate. This process yields high-purity platinum films that are critical for manufacturing contacts and wiring in semiconductor devices. google.com The use of substituted cyclooctadiene ligands can influence the volatility and decomposition characteristics of the precursor, which are key parameters for a successful MOCVD process. google.comresearchgate.net
Table 2: Application of 1,6-DMCOD Complex in MOCVD
| Precursor Compound | Application | Resulting Material | Industrial Use | Reference |
| diethyl-η⁴-(1,6-dimethylcycloocta-1,5-dien) platinum | Metal Organic Chemical Vapor Deposition (MOCVD) | Thin Platinum Film | Contacts, Wiring in Semiconductor Devices | google.com |
Role in Homogeneous and Heterogeneous Catalysis (General)
Complexes involving 1,6-dienes or their derivatives play roles in both homogeneous and heterogeneous catalysis.
In the realm of heterogeneous catalysis, the MOCVD application described above is a prime example. A gas-phase molecular precursor, the organoplatinum complex, is converted into a solid-phase material, a thin platinum film, which can itself be catalytically active. google.com
In homogeneous catalysis, transition metal complexes are used to catalyze the transformation of organic molecules in the same phase. Cationic palladium phenanthroline complexes, for example, have been shown to effectively catalyze the cycloisomerization of functionalized 1,6-dienes. organic-chemistry.org These reactions convert acyclic dienes into valuable cyclic products, such as cyclopentenes with trisubstituted olefins, with high yield and selectivity. organic-chemistry.org Mechanistic investigations suggest that these transformations proceed through steps involving hydrometalation, intramolecular carbometalation, and β-hydride elimination. organic-chemistry.orgresearchgate.net The efficiency and selectivity of such catalytic cycles depend heavily on the nature of the metal, the ligands, and the diene substrate.
Polymerization Chemistry and Precision Polymer Synthesis from 1,6 Dimethylcycloocta 1,5 Diene
Ring-Opening Metathesis Polymerization (ROMP) of 1,6-Dimethylcycloocta-1,5-diene
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, driven by the relief of ring strain. wikipedia.org For many 8-membered rings like COE and COD, ROMP is a well-established method to produce a variety of polyalkenamers with controllable properties. rsc.org However, specific studies on the ROMP of this compound are not present in the available literature.
The performance of ROMP is highly dependent on the catalyst used. Catalysts for the ROMP of cyclic olefins are typically based on transition metals like tungsten, molybdenum, and ruthenium. wikipedia.org The choice of metal and its ligand sphere influences the catalyst's activity, stability, and the stereochemistry of the resulting polymer. For related compounds like COD, various ruthenium-based catalysts, such as Grubbs' catalysts, have been effectively used. rsc.org Without experimental data, the suitability and performance of these catalysts for this compound can only be hypothesized. The presence of the two methyl groups on the double bonds would likely influence the steric hindrance around the coordination site, potentially affecting catalyst activity and the rate of polymerization.
The generally accepted mechanism for ROMP involves the coordination of the cyclic olefin to the metal alkylidene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-cycloaddition to open the ring and form a new metal alkylidene, which constitutes the propagating species. This process continues with subsequent monomer additions. For this compound, the specific electronics and sterics of the methyl-substituted double bonds would play a critical role in the kinetics and thermodynamics of these steps.
A key advantage of modern ROMP is the ability to synthesize polymers with well-defined architectures and controlled molecular weights, often exhibiting characteristics of a living polymerization. rsc.org This control is typically achieved by using well-defined, single-site catalysts and controlling the monomer-to-initiator ratio. For polymers derived from this compound, one would anticipate that the resulting polymer would have a repeating unit of -[C(CH₃)=CH-CH₂-CH₂-CH=C(CH₃)-CH₂-CH₂]-. The stereochemistry of the double bonds (cis/trans) in the resulting polymer would be highly dependent on the catalyst structure and polymerization conditions. However, without empirical studies, a detailed account of the achievable control over molecular weight, polydispersity, and microstructure is not possible.
Homopolymerization of this compound would yield poly(1,6-dimethyl-1,5-octadiene). The properties of this homopolymer, such as its glass transition temperature and crystallinity, are currently unknown. Copolymerization strategies, where this compound is polymerized with other cyclic olefins, could be employed to tailor the properties of the resulting materials. rsc.org For instance, copolymerization with a more flexible monomer could lower the glass transition temperature. The reactivity ratios for the copolymerization of this compound with other monomers would need to be experimentally determined to understand the resulting copolymer composition and sequence distribution.
Other Polymerization Mechanisms Involving this compound
Beyond ROMP, other polymerization mechanisms could potentially be employed for diene monomers. For some terpenoid-derived cyclic dienes, cationic and radical polymerization methods have been explored. mdpi.com For instance, some exo-methylene 6-membered ring conjugated dienes have shown high reactivity in cationic polymerization. mdpi.com Whether this compound can undergo similar polymerization pathways would require dedicated investigation. The substitution pattern of the diene would significantly influence its susceptibility to cationic or radical initiation and propagation.
Advanced Structural Characterization and Spectroscopic Analysis of 1,6 Dimethylcycloocta 1,5 Diene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1,6-dimethylcycloocta-1,5-diene, offering deep insights into its three-dimensional structure and the subtle interplay of its atomic constituents.
One-dimensional (1D) NMR techniques like ¹H and ¹³C{¹H} NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of this compound, characteristic signals for the methyl and olefinic protons are observed. Similarly, the ¹³C{¹H} NMR spectrum reveals distinct resonances for the methyl, methylene (B1212753), and olefinic carbons.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and probing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the olefinic protons and the adjacent methylene protons, helping to trace the carbon framework. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbons. creative-biostructure.com This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. youtube.com For instance, the proton signal of the methyl group will show a cross-peak with the corresponding methyl carbon signal in the HSQC spectrum. creative-biostructure.comepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra, and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. mdpi.com For a flexible molecule like this compound, NOESY can reveal through-space interactions that are critical for determining its preferred conformation in solution. mdpi.comdoi.org
The following table summarizes typical NMR data for cyclooctadiene-type structures, providing a reference for the analysis of this compound.
| Technique | Nucleus | Observed Feature | Significance |
| ¹H NMR | ¹H | Chemical Shift, Coupling Constants | Provides information about the electronic environment and neighboring protons. |
| ¹³C{¹H} NMR | ¹³C | Chemical Shift | Indicates the type of carbon atom (methyl, methylene, olefinic, quaternary). |
| COSY | ¹H-¹H | Cross-peaks | Identifies coupled protons, establishing connectivity. creative-biostructure.com |
| HSQC | ¹H-¹³C | Cross-peaks | Correlates protons to their directly attached carbons. creative-biostructure.com |
| HMBC | ¹H-¹³C | Cross-peaks | Shows long-range (2-3 bond) correlations, aiding in fragment assembly. epfl.ch |
| NOESY | ¹H-¹H | Cross-peaks | Reveals through-space proximity of protons, crucial for conformational analysis. mdpi.com |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a compound-specific reference standard. researchgate.net By integrating the signals of the analyte with those of an internal standard of known concentration, the absolute quantity of this compound in a sample can be accurately determined. acs.orgnih.govethz.ch This technique is particularly valuable for the certification of reference materials and for quality control in chemical synthesis. The key advantages of qNMR include its non-destructive nature, speed, and high precision. nih.gov
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
Mass Spectrometry (MS) for Molecular Structure Elucidation and Impurity Profiling
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₆), the molecular ion peak would be expected at an m/z of 136. nih.govnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the original structure.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. This is particularly useful for the impurity profiling of this compound, allowing for the detection and identification of byproducts or residual starting materials from its synthesis. researchgate.net
A hypothetical fragmentation pattern for this compound might include the loss of methyl groups or cleavage of the cyclooctadiene ring.
| m/z Value | Possible Fragment | Significance |
| 136 | [C₁₀H₁₆]⁺• | Molecular Ion |
| 121 | [C₉H₁₃]⁺ | Loss of a methyl group (CH₃) |
| 107 | [C₈H₁₁]⁺ | Loss of an ethyl group (C₂H₅) |
| 93 | [C₇H₉]⁺ | Further fragmentation |
| 79 | [C₆H₇]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group and Structural Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by the following key absorption bands:
C-H stretching vibrations: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹. pressbooks.publibretexts.org
C=C stretching vibrations: The carbon-carbon double bond stretch for a cyclic alkene is expected in the region of 1640-1680 cm⁻¹. libretexts.org
C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern around the double bonds. pressbooks.publibretexts.org
The IR spectrum can provide quick confirmation of the presence of the key functional groups in this compound. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Alkene (=C-H) | 3020 - 3100 |
| C-H Stretch | Alkane (-C-H) | 2850 - 2960 |
| C=C Stretch | Alkene (C=C) | 1640 - 1680 |
| C-H Bend | Alkene (=C-H out-of-plane) | 700 - 1000 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. uhu-ciqso.esrsc.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. uhu-ciqso.es This information is invaluable for understanding the solid-state conformation of the molecule, which can then be compared to the solution-state conformation determined by NMR. doi.org The successful growth of a suitable single crystal is a prerequisite for this powerful analytical method. byu.edu
Computational Chemistry and Theoretical Investigations of 1,6 Dimethylcycloocta 1,5 Diene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reaction pathways of molecules. For 1,6-Dimethylcycloocta-1,5-diene, these methods can elucidate the intricacies of its reactivity, particularly in cycloaddition and isomerization reactions.
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the mechanisms of organic reactions. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-suited to explore its chemical transformations. DFT calculations can be employed to map the potential energy surface of reactions involving this diene, such as electrophilic additions, cycloadditions, and metal-catalyzed isomerizations.
For instance, in a hypothetical DFT study on the acid-catalyzed hydration of this compound, the reaction mechanism would likely proceed through a series of steps involving protonation of one of the double bonds to form a carbocation intermediate, followed by nucleophilic attack of water and subsequent deprotonation. DFT calculations, using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), could be used to calculate the energies of the reactants, intermediates, transition states, and products. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics.
A key aspect of such a study would be to determine the regioselectivity of the initial protonation. The two double bonds are electronically similar, but the presence of the methyl groups can influence the stability of the resulting carbocation. DFT can model the different possible carbocation intermediates and their relative stabilities, thus predicting the major product of the reaction.
Table 1: Hypothetical DFT-Calculated Energies for the Hydration of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Diene + H₃O⁺) | 0.0 |
| Transition State 1 (Protonation) | +15.2 |
| Carbocation Intermediate | +5.8 |
| Transition State 2 (Water Attack) | +12.5 |
| Protonated Alcohol Intermediate | -8.7 |
| Products (Alcohol + H₃O⁺) | -12.3 |
Note: These are hypothetical values for illustrative purposes.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for the precise analysis of transition states. numberanalytics.com For reactions involving this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate geometries and energies of transition states. numberanalytics.com
The analysis of a transition state using ab initio methods involves locating the first-order saddle point on the potential energy surface that connects reactants and products. Frequency calculations are then performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For a reaction such as the Cope rearrangement of a substituted cycloocta-1,5-diene (B8815838), ab initio calculations would be instrumental in determining the geometry of the boat-like or chair-like transition state. The activation energy calculated from these methods would provide a reliable estimate of the reaction rate. Isotopic labeling studies, in conjunction with ab initio calculations of kinetic isotope effects, could further validate the proposed transition state structure.
Molecular Dynamics and Conformational Space Exploration
The eight-membered ring of this compound is highly flexible, allowing it to adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this vast conformational space and understand the dynamic behavior of the molecule.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at different temperatures, it is possible to observe conformational transitions and identify the most stable and low-energy conformers. The resulting trajectory provides a detailed picture of the molecule's flexibility and the energy barriers between different conformations.
Table 2: Representative Low-Energy Conformers of this compound from a Hypothetical MD Simulation
| Conformer | Relative Potential Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |
| Boat-Chair (BC) | 0.0 | -85.2° |
| Twist-Boat (TB) | 1.5 | 55.7° |
| Twist-Boat-Chair (TBC) | 2.1 | -105.4° |
| Crown | 5.8 | 70.1° |
Note: These are hypothetical values for illustrative purposes.
Theoretical Modeling of Polymerization Equilibria and Kinetics
Dienes are important monomers in the synthesis of polymers. Theoretical modeling can be used to understand the thermodynamics and kinetics of the polymerization of this compound. Such models can predict the feasibility of polymerization under different conditions and provide insights into the properties of the resulting polymer.
The polymerization of cyclic dienes can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP). Theoretical modeling of ROMP for this compound would involve studying the interaction of the diene with a metal catalyst, typically a ruthenium or tungsten complex. DFT calculations could be used to investigate the catalytic cycle, including the initial coordination of the diene to the metal center, the formation of the metallacyclobutane intermediate, and the subsequent ring-opening to form the polymer chain.
Kinetic models can be developed based on the elementary steps of the polymerization process. These models, often a set of differential equations, can describe the rate of monomer consumption, the growth of polymer chains, and the evolution of the molecular weight distribution. By fitting the model to experimental data, it is possible to extract key kinetic parameters, such as the rate constants for initiation, propagation, and termination.
Furthermore, thermodynamic calculations can predict the equilibrium monomer concentration and the ceiling temperature for polymerization. The Gibbs free energy of polymerization (ΔG_p) can be calculated from the enthalpies and entropies of the monomer and the polymer. A negative ΔG_p indicates that polymerization is thermodynamically favorable.
Retrosynthetic Perspectives and Complex Molecule Synthesis Utilizing 1,6 Dimethylcycloocta 1,5 Diene
Integration of 1,6-Dimethylcycloocta-1,5-diene as a Synthon in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netslideshare.netstudysmarter.co.uk In this context, this compound can be viewed as a valuable "synthon," an idealized fragment that corresponds to a viable synthetic operation. lkouniv.ac.inslideshare.net Its eight-membered ring and the specific placement of its double bonds and methyl groups make it a non-obvious but powerful choice for the synthesis of intricate molecular architectures, particularly those containing medium-sized rings (8-11 membered). sioc-journal.cnmdpi.comnih.gov
The synthesis of medium-sized rings is notoriously challenging due to unfavorable enthalpic and entropic factors, such as transannular strain. mdpi.comnih.gov Direct cyclization methods often lead to low yields. nih.gov Ring-expansion strategies, however, provide an effective alternative, and this is where a pre-formed eight-membered ring like this compound becomes highly advantageous. mdpi.comrsc.orgnih.gov By incorporating this diene into a retrosynthetic plan, chemists can circumvent the difficulties of forming the medium-sized ring from an acyclic precursor.
The presence of two double bonds in the 1,5-position allows for a range of transformations. These can be selectively functionalized to introduce new stereocenters and functional groups, paving the way for the synthesis of complex natural products and other biologically active molecules. The methyl groups, in turn, provide additional points for stereocontrol and can influence the conformational preferences of the ring, which can be crucial for achieving the desired biological activity.
Disconnection Strategies (e.g., 1,6-diX Disconnections) and Functional Group Interconversions
The core of retrosynthetic analysis lies in the strategic breaking of bonds, or "disconnections," which correspond to reliable chemical reactions in the forward synthetic direction. lkouniv.ac.inslideshare.netslideshare.net For this compound, several disconnection strategies can be envisioned.
A key approach involves disconnections that capitalize on the reactivity of the diene system. For instance, a "1,6-diX disconnection" implies the retrosynthetic cleavage of bonds to two heteroatoms (X) at the 1 and 6 positions of a target molecule, leading back to a diene precursor. While this specific terminology isn't widely found in the context of this compound itself, the underlying principle of using the diene's inherent functionality is central.
More broadly, disconnections based on well-established reactions of alkenes are highly relevant. These include:
Diels-Alder Type Disconnections: Although the diene is within a cyclic system, its double bonds can conceptually be traced back to a hypothetical intermolecular or intramolecular Diels-Alder reaction. This thinking can inspire novel synthetic routes to related complex polycyclic systems. lkouniv.ac.in
Ring-Closing Metathesis (RCM) Disconnections: The two double bonds could be retrosynthetically disconnected via RCM of a larger acyclic precursor. Conversely, in the forward direction, the existing diene can be a substrate for ring-opening metathesis polymerization (ROMP) or other metathesis-based transformations.
Functional Group Interconversion (FGI): FGI is a critical tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection. lkouniv.ac.inub.edufiveable.meimperial.ac.uk In the context of this compound, the double bonds can be subjected to a wide array of FGIs, as detailed in the table below.
| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group(s) | Potential for Further Disconnection |
|---|---|---|---|
| Epoxidation | m-CPBA, peroxy acids | Epoxides | C-O bond disconnection (e.g., leading to diols) |
| Dihydroxylation | OsO₄, KMnO₄ (cold, dilute) | Diols | C-C bond cleavage of the diol |
| Ozonolysis | O₃, followed by reductive (Zn/H₂O) or oxidative (H₂O₂) workup | Dicarbonyl compounds (aldehydes, ketones, or carboxylic acids) | Aldol or Claisen-type disconnections |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Diols (anti-Markovnikov) | C-C bond cleavage of the diol |
| Halogenation | Br₂, Cl₂ | Dihalides | C-X bond disconnection (e.g., leading to alkenes) |
These FGIs significantly expand the synthetic utility of the this compound scaffold, allowing it to be incorporated into a much broader range of target molecules.
Future Directions in Synthetic Design Incorporating this compound Scaffolds
The unique topology and reactivity of this compound suggest several exciting avenues for future synthetic innovation. As the demand for novel molecular architectures in fields like drug discovery and materials science continues to grow, the strategic use of such pre-organized building blocks will become increasingly important. sioc-journal.cnmdpi.comnih.gov
Future directions could include:
Asymmetric Catalysis: The development of new catalytic methods for the enantioselective functionalization of the double bonds in this compound would be a significant advance. This would allow for the direct synthesis of chiral molecules with high optical purity, which is often a critical requirement for biological activity.
Cascade Reactions: The diene system is well-suited for initiating cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. Designing novel cascades that start from this compound could provide efficient access to complex polycyclic and spirocyclic frameworks.
Diversity-Oriented Synthesis (DOS): The this compound scaffold could serve as a starting point for DOS, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening. mdpi.comnih.gov By applying a variety of reaction pathways to the diene, a wide range of novel compounds could be generated.
Bio-inspired Synthesis: Many natural products contain medium-sized rings. sioc-journal.cnnih.gov The this compound framework could be used as a mimic of these natural systems, providing a platform for the synthesis of novel analogs with potentially improved properties.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to synthesize 1,6-dimethylcycloocta-1,5-diene metal complexes, and what are the critical steps?
- Methodology : Synthesis typically involves reacting this compound with transition metal precursors (e.g., Rh or Ir salts) in the presence of phosphine or N-heterocyclic carbene (NHC) ligands. For example, Rh complexes are prepared by combining the diene with bis(phosphino)ethane ligands under inert conditions, followed by crystallization for structural verification . Key steps include ligand-to-metal stoichiometric control and purification via recrystallization.
Q. How is the crystal structure of this compound derivatives characterized, and what parameters are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as unit cell dimensions (e.g., orthorhombic with Å, Å), space group, and refinement residuals ( values < 0.05) are analyzed. Software like SHELXL and OLEX2 is used for data processing .
Q. What spectroscopic techniques are employed to confirm the stereochemistry of this compound in solution?
- Methodology : NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphine ligands) identifies diene conformation and ligand coordination. For example, NMR coupling constants distinguish between cis and trans olefinic protons, while NOESY correlations resolve spatial arrangements .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound ligands influence catalytic activity in hydrogenation reactions?
- Methodology : Comparative studies using substituted dienes (e.g., norbornadiene vs. cyclooctadiene) in Rh or Ir complexes reveal steric effects via crystallographic dihedral angles (e.g., 8.0–8.5° between P-Rh-P and olefin planes). Catalytic performance is assessed via turnover frequency (TOF) and enantiomeric excess (ee) in asymmetric hydrogenation .
Q. What kinetic and thermodynamic parameters govern the thermal decomposition or isomerization of this compound?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Reaction kinetics are modeled using Arrhenius equations, with activation energies () derived from variable-temperature NMR or GC-MS data. For instance, studies on analogous dienes report values via NIST thermochemistry databases .
Q. How can computational methods (DFT, MD) predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodology : Density functional theory (DFT) calculates ligand-metal binding energies and transition-state geometries. Molecular dynamics (MD) simulations model solvent effects and conformational flexibility. Validated against experimental SC-XRD and catalytic data, these methods guide ligand design for improved selectivity .
Q. What experimental designs are optimal for studying temperature-dependent reaction pathways in this compound transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
